N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
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Overview
Description
N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a complex organic compound featuring a unique structure that combines a cycloheptyl group, a methoxy-substituted tetrahydropyridoindole, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps:
Formation of the Tetrahydropyridoindole Core: This step involves the cyclization of appropriate precursors to form the tetrahydropyridoindole structure. Common reagents include indole derivatives and suitable cyclization agents under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 8-position can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Cycloheptyl Group:
Formation of the Oxobutanamide Moiety: The final step involves the formation of the oxobutanamide group, typically through amide bond formation reactions using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions can target the carbonyl group in the oxobutanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole ring and the cycloheptyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology and Medicine
In biology and medicine, N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer cells, making it a candidate for anticancer drug development .
Industry
In the industrial sector, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in cell proliferation and survival pathways. The compound may inhibit these targets, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Lacks the methoxy group, which may affect its biological activity.
N-cycloheptyl-4-(8-hydroxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide may enhance its lipophilicity and ability to cross cell membranes, making it more effective in reaching intracellular targets.
Properties
Molecular Formula |
C23H31N3O3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C23H31N3O3/c1-29-17-8-9-20-18(14-17)19-15-26(13-12-21(19)25-20)23(28)11-10-22(27)24-16-6-4-2-3-5-7-16/h8-9,14,16,25H,2-7,10-13,15H2,1H3,(H,24,27) |
InChI Key |
YSTWVMFUAGXYBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NC4CCCCCC4 |
Origin of Product |
United States |
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